molecular formula C13H10F3NO B3371674 3-[2-(Trifluoromethoxy)phenyl]aniline CAS No. 764704-38-3

3-[2-(Trifluoromethoxy)phenyl]aniline

Cat. No. B3371674
CAS RN: 764704-38-3
M. Wt: 253.22 g/mol
InChI Key: KHBNVBGLFTZFQR-UHFFFAOYSA-N
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Description

“3-[2-(Trifluoromethoxy)phenyl]aniline” is a chemical compound with the CAS Number: 764704-38-3 . It has a molecular weight of 253.22 . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of 3-(trifluoromethoxy)aniline from 2-chlorophenol has been reported . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10F3NO/c14-13(15,16)18-12-7-2-1-6-11(12)9-4-3-5-10(17)8-9/h1-8H,17H2 . The molecular structure analysis can be further explored in the referenced papers .


Physical And Chemical Properties Analysis

The compound has a boiling point of 72-73 °C/8 mmHg and a density of 1.325 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis Techniques

A significant application of trifluoromethoxylated aromatic compounds lies in their synthesis methodologies. Feng and Ngai (2016) described a user-friendly protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, highlighting their importance in pharmaceuticals, agrochemicals, and functional materials. This method addresses the challenge of facile synthesis of trifluoromethoxylated aromatic compounds, which are notable for their desired pharmacological and biological properties (Pengju Feng & Ming‐Yu Ngai, 2016).

Material Science and Electroactive Materials

In material science, Guo et al. (2007) demonstrated the synthesis of an electroactive organo-bridged silsesquioxane precursor incorporating the emeraldine form of amine-capped aniline trimer. This precursor was utilized to synthesize novel siliceous materials, showcasing the role of aniline derivatives in developing materials with enhanced electroactivity (Yi Guo et al., 2007).

Chemical Modifications and Functional Group Transformations

Leroux, Castagnetti, and Schlosser (2003) explored the hydrogen/lithium permutation (metalation) of trifluoromethoxy-substituted anilines for structural elaboration, demonstrating the versatility of these compounds in organic synthesis. This study shows the potential for selective functional group transformations in the presence of different N-protective groups (F. Leroux, E. Castagnetti, & M. Schlosser, 2003).

Anticorrosive Materials

Another application includes the development of anticorrosive materials. Gu et al. (2015) synthesized a novel electroactive silsesquioxane precursor that exhibited remarkable enhancement in corrosion protection. This demonstrates the utility of aniline derivatives in creating materials with significant anticorrosive properties (Lin Gu et al., 2015).

Advanced Chemical Synthesis

Jakubczyk et al. (2022) presented a mechanochemical method for converting aromatic amines to aryl trifluoromethyl ethers, showcasing a demand for selective, general, and faster methods in organic synthesis and medicinal chemistry. This highlights the growing interest in the trifluoromethoxy group within these domains (M. Jakubczyk et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

properties

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-2-1-6-11(12)9-4-3-5-10(17)8-9/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBNVBGLFTZFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-trifluoromethoxyphenylboronic acid (0.143 g, 0.693 mmol) and 3-bromoaniline (0.05 mL, 0.462 mmol) were combined in DME (2 mL) in a flame-dried, round-bottom flask. Na2CO3 (2M, 0.485 mL, 0.970 mmol) and Pd(PPh3)4 (0.017 g, 0.014 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in H20 and extracted with CH2Cl2. The organic phase was dried over MgSO4 and concentrated under vacuum. The crude product was purified by silica column chromatography (0-5% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.086 g in 74% yield.
Quantity
0.143 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.485 mL
Type
reactant
Reaction Step Three
Quantity
0.017 g
Type
catalyst
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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